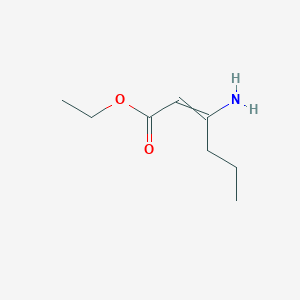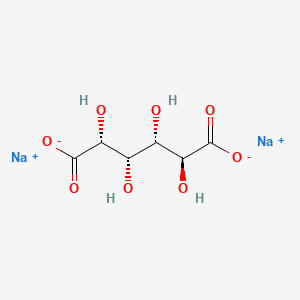
beta-D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
beta-D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate is a chemical compound with the molecular formula C11H16O7 and a molecular weight of 260.24 g/mol It is a derivative of 2-deoxy-D-ribose, where the hydroxyl groups are acetylated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate typically involves the acetylation of 2-deoxy-D-ribose. The process begins with the protection of the hydroxyl groups of 2-deoxy-D-ribose using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
beta-D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2,5-dideoxy-D-erythro-pentonic acid.
Reduction: Reduction reactions can convert it back to its parent sugar, 2-deoxy-D-ribose.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 2,5-dideoxy-D-erythro-pentonic acid.
Reduction: 2-deoxy-D-ribose.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
beta-D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of beta-D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate involves its interaction with various molecular targets and pathways. In biochemical reactions, it can act as a substrate or inhibitor, influencing the activity of enzymes and other proteins. The acetyl groups play a crucial role in modulating its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Deoxy-D-ribose: The parent sugar from which beta-D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate is derived.
2-Deoxy-D-glucose: Another deoxy sugar with similar structural features but different biological properties.
2-Deoxy-2-fluoro-D-glucose: A fluorinated analog used in medical imaging.
Uniqueness
This compound is unique due to its acetylated hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications .
Propriétés
Formule moléculaire |
C11H16O7 |
|---|---|
Poids moléculaire |
260.24 g/mol |
Nom IUPAC |
(2,5-diacetyloxyoxan-4-yl) acetate |
InChI |
InChI=1S/C11H16O7/c1-6(12)16-9-4-11(18-8(3)14)15-5-10(9)17-7(2)13/h9-11H,4-5H2,1-3H3 |
Clé InChI |
DJXJTSGHFMVUCG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CC(OCC1OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-[N-(2-Cyano-ethyl)-N-ethyl-amino]-propionitrile](/img/structure/B8578569.png)
